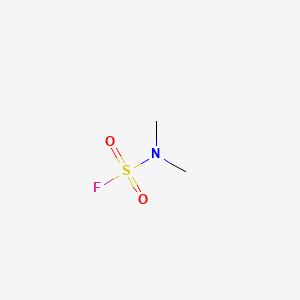

Dimethylsulfamoyl fluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylsulfamoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6FNO2S/c1-4(2)7(3,5)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOYMOQFZUUTHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188878 | |

| Record name | Sulfamoyl fluoride, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-44-9 | |

| Record name | Sulfamoyl fluoride, N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamoyl fluoride, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylsulfamoyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Emergence of a Privileged Reagent

An In-depth Technical Guide to Dimethylsulfamoyl Fluoride: Properties, Reactivity, and Applications in Drug Discovery

This compound (DMSF), a seemingly simple organosulfur compound, has risen to prominence as a critical tool for researchers at the nexus of chemistry, biology, and medicine.[1][2] Initially recognized as a fluorinating agent, its true potential has been unlocked with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[3][4][5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties of DMSF, its unique reactivity, and its transformative applications as a covalent warhead and chemical probe in modern drug discovery.[6][7]

Unlike highly reactive electrophiles that pose risks of off-target effects, the sulfamoyl fluoride moiety offers a unique balance of stability and "context-dependent" reactivity.[6][8] The sulfur-fluorine bond is remarkably stable in aqueous biological environments yet can be potently activated for covalent bond formation when precisely positioned within a protein's binding pocket.[9] This proximity-driven reactivity is the cornerstone of its utility, enabling the development of highly selective covalent inhibitors that target a range of nucleophilic amino acid residues beyond the traditionally targeted cysteine.[7]

Physicochemical and Safety Profile

A thorough understanding of the fundamental properties and hazards of DMSF is essential for its safe and effective use in a laboratory setting. DMSF is a colorless to light yellow, flammable liquid with a pungent odor.[2][10]

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 354-44-9 | [10][11][12] |

| Molecular Formula | C₂H₆FNO₂S | [10][11][13] |

| Molecular Weight | 127.14 g/mol | [11][12][14] |

| Appearance | Colorless to light yellow liquid | [2][14] |

| Boiling Point | 150-151.5 °C at 760 mmHg | [10][13] |

| Density | 1.334 g/cm³ | [10][13] |

| Flash Point | 45.5 - 46 °C | [10][13] |

| Refractive Index | 1.42 | [10][13] |

| Storage Temperature | 0-10 °C, under inert gas | [12] |

Safety and Handling

DMSF is a hazardous chemical and must be handled with extreme care by trained professionals in a controlled laboratory environment.[1]

| Hazard Class | GHS Statement | Precautionary Measures | Source(s) |

| Flammability | H226: Flammable liquid and vapor | Keep away from heat/sparks/open flames. Use non-sparking tools. | [11] |

| Corrosivity | H314: Causes severe skin burns and eye damage | Wear protective gloves, clothing, and eye/face protection. | [1][11] |

| Acute Toxicity | H301: Toxic if swallowed | Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER/doctor. | [1][11][12] |

| Irritation | H335: May cause respiratory irritation | Use only outdoors or in a well-ventilated area. | [1][11] |

Handling Protocol:

-

Always work in a properly functioning chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (inspect before use), a lab coat, and splash-proof safety goggles and a face shield.[15][16]

-

Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[15][16]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials. It is sensitive to air and moisture.[1]

Synthesis of this compound

Several synthetic routes to DMSF have been established, typically involving the introduction of a fluoride to the N,N-dimethylsulfamoyl moiety. A prevalent and scalable method involves the fluorination of the corresponding sulfamoyl chloride.

Common Synthetic Approaches

-

From Sulfamoyl Chlorides: The reaction of N,N-dimethylsulfamoyl chloride (DMSCl) with a fluorinating agent is a common approach. Reagents such as bismuth trifluoride (BiF₃) or anhydrous hydrogen fluoride (HF) have been effectively used to exchange the chloride for a fluoride in high yield.[17][18]

-

From Secondary Amines: The direct reaction of a secondary amine, such as dimethylamine, with sulfuryl fluoride (SO₂F₂) can yield the desired sulfamoyl fluoride.[1] However, this method can sometimes lead to a mixture of products, making purification challenging for commercial-scale production.[19]

References

- 1. Buy this compound | 354-44-9 [smolecule.com]

- 2. CAS 354-44-9: dimethylsulfamyl fluoride | CymitQuimica [cymitquimica.com]

- 3. FSI-inspired solvent and “full fluorosulfonyl” electrolyte for 4 V class lithium-metal batteries - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C9EE02538C [pubs.rsc.org]

- 4. otavachemicals.com [otavachemicals.com]

- 5. bioengineer.org [bioengineer.org]

- 6. benchchem.com [benchchem.com]

- 7. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Cas 354-44-9,this compound | lookchem [lookchem.com]

- 11. Sulfamoyl fluoride, N,N-dimethyl- | C2H6FNO2S | CID 120216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 354-44-9 [chemicalbook.com]

- 13. This compound | CAS#:354-44-9 | Chemsrc [chemsrc.com]

- 14. This compound | CymitQuimica [cymitquimica.com]

- 15. angenechemical.com [angenechemical.com]

- 16. capotchem.com [capotchem.com]

- 17. KR20230054416A - Synthesis of N,N-branched sulfamoyl fluoride compounds using bismuth trifluoride - Google Patents [patents.google.com]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 19. KR20240027683A - Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl fluoride compounds using hydrogen fluoride - Google Patents [patents.google.com]

An In-depth Technical Guide to Deoxyfluorination Using (Dialkylamino)sulfur Trifluorides

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Editor's Note: This guide centers on the applications and methodologies of (Dialkylamino)sulfur Trifluoride reagents. While the user specified "DMSF" (Dimethylaminosulfur Trifluoride), the vast majority of research, applications, and safety data concern the closely related and more widely utilized analogue, Diethylaminosulfur Trifluoride (DAST) . Dimethylaminosulfur Trifluoride, first prepared in 1964, was the progenitor of this class of reagents.[1][2] However, DAST, developed shortly after, has become the industry and academic standard.[1][2] The principles, mechanisms, and protocols discussed herein are largely applicable to both, but this guide will focus on DAST due to the extensive availability of validated data, providing a more robust and reliable resource.

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[3][4] Deoxyfluorination, the substitution of a hydroxyl or carbonyl oxygen with fluorine, is a key transformation in this endeavor. Among the reagents available for this purpose, Diethylaminosulfur Trifluoride (DAST) has emerged as a versatile and widely used tool.[5][6] This guide provides an in-depth technical overview of DAST, detailing its reaction mechanisms, substrate scope, field-proven experimental protocols, and critical safety considerations. It is designed to equip researchers and drug development professionals with the expert knowledge required to effectively and safely implement DAST-mediated fluorinations in their synthetic workflows.

The Strategic Advantage of Deoxyfluorination with DAST

The introduction of fluorine can dramatically alter the physicochemical properties of a drug candidate, often leading to improved pharmacokinetic profiles.[4] DAST serves as a powerful nucleophilic fluorinating agent that facilitates this transformation under relatively mild conditions.[7] Unlike the highly toxic and gaseous sulfur tetrafluoride (SF₄), DAST is a liquid that can be handled in standard laboratory glassware, making it far more accessible for laboratory-scale synthesis.[6]

Its primary advantage lies in its ability to convert a wide range of alcohols, aldehydes, and ketones to their corresponding fluorinated analogues.[8] For alcohols, the reaction typically proceeds with an inversion of stereochemistry, offering a predictable outcome for chiral centers.[9] For aldehydes and ketones, DAST efficiently generates geminal difluorides.[6] While more thermally stable alternatives like Deoxo-Fluor™ have been developed, DAST remains a prevalent reagent due to its long-standing use and extensive documentation in chemical literature.[7]

Unveiling the Mechanism: Causality in Action

Understanding the reaction mechanism is critical for predicting outcomes, troubleshooting, and avoiding common pitfalls like rearrangements and elimination side reactions.[8] DAST's reactivity stems from the electrophilic nature of its sulfur atom.

Deoxyfluorination of Alcohols

The conversion of an alcohol to an alkyl fluoride is a cornerstone application of DAST. The reaction is typically performed at low temperatures (e.g., -78 °C) to control the reactivity and minimize side reactions.

The Mechanism Unfolded:

-

Activation of the Alcohol: The oxygen atom of the alcohol performs a nucleophilic attack on the sulfur atom of DAST. This displaces one of the fluoride atoms, forming an alkoxysulfur difluoride intermediate.[9]

-

Formation of the Leaving Group: This intermediate is primed for nucleophilic attack.

-

Nucleophilic Attack by Fluoride: The fluoride ion released in the first step (or from another equivalent of the intermediate) attacks the carbon atom bearing the oxygen, proceeding via an Sₙ2 pathway. This results in the displacement of the sulfur-oxygen group and the formation of the C-F bond with an inversion of stereochemistry.[9]

This Sₙ2 character is a key field-proven insight; it dictates that sterically hindered alcohols will react more slowly or may undergo elimination (E2) side reactions. The choice of a non-polar, aprotic solvent like dichloromethane (DCM) is deliberate to solvate the reagents without interfering with the reactive intermediates.

Caption: DAST converts alcohols to alkyl fluorides via an Sₙ2 mechanism.

Gem-Difluorination of Aldehydes and Ketones

DAST effectively converts carbonyl compounds into geminal difluorides (CF₂). This reaction is invaluable for creating metabolically stable isosteres of carbonyl groups.

The Mechanism Unfolded:

-

Carbonyl Activation: Similar to alcohols, the carbonyl oxygen attacks the sulfur atom of DAST, forming a reactive intermediate.

-

Fluoride Attack & Elimination: A fluoride ion attacks the carbonyl carbon, and subsequent elimination steps lead to the formation of the gem-difluoride. The overall process involves the replacement of the C=O bond with two C-F bonds.

For this transformation, slightly warmer temperatures (e.g., 0 °C to room temperature) are often required compared to alcohol fluorination.[6]

Caption: DAST converts ketones to geminal difluorides.

Conversion of Carboxylic Acids

Carboxylic acids react with DAST, but the reaction typically stops at the acyl fluoride stage.[6] The resulting acyl fluorides are valuable synthetic intermediates themselves. Further conversion to a trifluoromethyl (CF₃) group requires harsher reagents like SF₄.[6]

Substrate Scope & Quantitative Data

The success of a DAST fluorination is highly dependent on the substrate. The following table summarizes typical reactivity and conditions, providing a baseline for experimental design.

| Substrate Class | Functional Group | Product | Typical Temp. | Yields | Key Considerations |

| Alcohols | Primary (1°) | R-CH₂-F | -78 °C to RT | Good-Excellent | Generally clean reactions.[7] |

| Secondary (2°) | R₂CH-F | -78 °C to 0 °C | Good | Prone to elimination with hindered substrates.[6] | |

| Tertiary (3°) | R₃C-F | -78 °C to 0 °C | Variable | High risk of elimination and rearrangement.[6][8] | |

| Carbonyls | Aldehydes | R-CHF₂ | -78 °C to RT | Good-Excellent | Generally efficient conversion.[7] |

| Ketones (unhindered) | R-CF₂-R' | 0 °C to RT | Good | Hindered ketones may react slowly or not at all.[6] | |

| Acids | Carboxylic Acids | R-C(=O)F | 0 °C to RT | Good | Reaction stops at the acyl fluoride.[8] |

Field-Proven Experimental Protocols

A self-validating protocol is built on meticulous technique and an understanding of the reagent's nature.

General Workflow for Deoxyfluorination

The following diagram outlines the critical stages of a typical DAST fluorination experiment, emphasizing the anhydrous conditions and controlled quenching necessary for safety and success.

Caption: Standard experimental workflow for a DAST fluorination reaction.

Step-by-Step Protocol: Deoxyfluorination of a Secondary Alcohol

Objective: Convert a secondary alcohol to its corresponding alkyl fluoride.

Materials:

-

Secondary Alcohol (1.0 eq)

-

Diethylaminosulfur Trifluoride (DAST, 1.2 - 1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Flame-dried, two-neck round-bottom flask with stir bar

-

Septa, nitrogen inlet, syringe, and needles

-

Dry ice/acetone bath

Methodology:

-

Inert Atmosphere Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen.

-

Substrate Preparation: Dissolve the secondary alcohol (1.0 eq) in anhydrous DCM in the reaction flask.

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is crucial to control the exothermic reaction and prevent the formation of elimination byproducts.

-

Reagent Addition: Add DAST (1.2-1.5 eq) dropwise to the cold solution via syringe over 10-15 minutes. A slight color change may be observed.

-

Reaction Monitoring: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. CAUTION: Carefully and slowly add saturated aqueous NaHCO₃ solution dropwise to quench the excess DAST. Vigorous gas evolution (HF) will occur. Ensure adequate ventilation in a fume hood.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

A Culture of Safety: Handling DAST

DAST is a hazardous reagent that demands respect and stringent safety protocols. Its thermal instability and high reactivity with water are primary concerns.

-

Thermal Hazard: DAST can decompose violently or explosively at temperatures above 70-90 °C.[4][10] Never distill DAST at atmospheric pressure and avoid heating reaction mixtures excessively.

-

Water Reactivity: DAST reacts violently with water, releasing large volumes of toxic and corrosive hydrogen fluoride (HF) gas.[9][11] All experiments must be conducted under strictly anhydrous conditions.

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and chemical-resistant gloves.[9] Work exclusively in a well-ventilated chemical fume hood.

-

Storage: Store DAST in a tightly sealed container (often the supplier's bottle) under an inert atmosphere at 2-8 °C, away from moisture.[5]

-

Disposal: Quench excess DAST carefully with a basic solution (like NaHCO₃) in a controlled manner before disposal according to institutional guidelines.

Comparative Analysis of Deoxyfluorinating Agents

While DAST is a workhorse reagent, several alternatives have been developed to address its safety and stability limitations.

| Reagent | Structure | Thermal Stability | Key Advantages | Key Disadvantages |

| DAST | Et₂NSF₃ | Low (Decomposes >70°C)[4] | Widely used, extensive literature, effective for many substrates.[6] | Thermally unstable, reacts violently with water, can cause rearrangements.[8][9] |

| Deoxo-Fluor™ | (MeOCH₂CH₂)₂NSF₃ | Moderate (More stable than DAST) | Higher thermal stability, sometimes higher yields and selectivity.[7] | More expensive, still moisture-sensitive. |

| Fluolead™ | (4-tBu-2,6-Me₂Ph)SF₃ | High | Crystalline solid, high thermal stability, resistant to aqueous hydrolysis.[11] | Newer reagent, less literature available. |

| PyFluor | (Pyridin-2-yl)SO₂F | High | Crystalline solid, stable, often milder conditions. | Requires a base co-reagent (e.g., DBU). |

Conclusion and Future Outlook

Diethylaminosulfur Trifluoride (DAST) remains a pivotal reagent in the synthesis of organofluorine compounds, particularly within the pharmaceutical and agrochemical industries. Its ability to reliably convert alcohols and carbonyls to their fluorinated counterparts under relatively mild conditions has solidified its place in the synthetic chemist's toolbox. However, its inherent thermal instability and reactivity with water necessitate rigorous handling protocols and have spurred the development of safer, more stable alternatives. As the demand for complex fluorinated molecules grows, reagents like Fluolead™ and PyFluor, which offer enhanced stability and ease of handling, will likely see increased adoption. Nonetheless, a thorough understanding of DAST's reactivity, mechanisms, and safety protocols—as detailed in this guide—is essential for any scientist engaged in the art and science of fluorine chemistry.

References

- 1. organicreactions.org [organicreactions.org]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. scispace.com [scispace.com]

- 5. innospk.com [innospk.com]

- 6. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 7. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]

- 8. DAST - Enamine [enamine.net]

- 9. grokipedia.com [grokipedia.com]

- 10. Diethylaminosulfur trifluoride | 38078-09-0 [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of Dimethylsulfamoyl Fluoride

Introduction

Dimethylsulfamoyl fluoride (DMSF), with the CAS number 1493-14-7, is a sulfamoyl fluoride that has garnered significant interest within the scientific community, particularly in the realms of chemical synthesis and drug development.[1] Its unique chemical reactivity makes it a valuable reagent and building block in the synthesis of complex molecules.[1] A thorough understanding of its physical properties is paramount for its safe handling, application in synthetic protocols, and for the accurate design and scale-up of chemical processes. This guide provides a comprehensive overview of two key physical properties of this compound: its boiling point and density, supported by detailed experimental protocols for their determination.

Core Physical Properties of this compound

The boiling point and density are fundamental physical constants that provide insight into the intermolecular forces and the physical state of a substance under various conditions. For this compound, these properties are crucial for purification procedures such as distillation and for calculating reaction concentrations.

Data Summary

The experimentally determined and reported physical properties of this compound are summarized in the table below. These values represent the current consensus in the scientific literature.

| Physical Property | Value | Units | Conditions | Source(s) |

| Boiling Point | 151.5 | °C | at 760 mmHg | [2][3][4] |

| 150 | °C | Not specified | [][6] | |

| Density | 1.334 | g/cm³ | Not specified | [2][3][4] |

| 1.334 ± 0.06 | g/cm³ | Predicted | [7] |

Experimental Determination of Physical Properties

Accurate determination of the boiling point and density of this compound requires meticulous experimental technique. The following protocols are designed to yield reliable data while ensuring laboratory safety, a critical consideration given the hazardous nature of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pure substances, the boiling point is a characteristic constant at a given pressure. The Thiele tube method is a convenient and widely used technique for micro-scale boiling point determination.[8]

This method is advantageous as it requires a small sample volume and provides accurate results.[8] The underlying principle is the observation of the temperature at which a rapid and continuous stream of bubbles emerges from a capillary tube immersed in the heated liquid, and more accurately, the temperature at which the liquid is drawn back into the capillary upon cooling.[8][9]

Step-by-Step Protocol:

-

Sample Preparation: Fill a small, clean, and dry test tube with approximately 0.5 mL of this compound.

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube into the test tube with the open end downwards.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Thiele Tube Setup: Clamp the Thiele tube to a retort stand and fill it with a suitable heating oil (e.g., mineral oil or silicone oil) to a level just above the side arm.

-

Immersion: Immerse the thermometer and the attached test tube into the oil bath of the Thiele tube, ensuring the sample is below the oil level.

-

Heating: Gently heat the side arm of the Thiele tube with a micro-burner.[8] The shape of the Thiele tube allows for the circulation of the oil, ensuring uniform heating.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn into the capillary tube.[8] Record this temperature.

-

Repeatability: For accuracy, allow the apparatus to cool further, then reheat to obtain a second determination. The results should be within a narrow range.

References

- 1. CAS 354-44-9: dimethylsulfamyl fluoride | CymitQuimica [cymitquimica.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | CAS#:354-44-9 | Chemsrc [chemsrc.com]

- 4. Page loading... [guidechem.com]

- 6. This compound | 354-44-9 | TCI AMERICA [tcichemicals.com]

- 7. This compound | 354-44-9 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to Dimethylsulfamoyl Fluoride: Stability, Reactivity, and Applications

Abstract

Dimethylsulfamoyl fluoride ((CH₃)₂NSO₂F, DMSF), a once specialized reagent, has rapidly emerged as a cornerstone in modern chemical biology and drug discovery. Its unique combination of high stability under physiological conditions and tunable, "proximity-driven" reactivity has established it as a preferred electrophilic warhead for designing targeted covalent inhibitors. This guide provides an in-depth analysis of the core chemical principles governing the stability and reactivity of DMSF. We will explore its physicochemical properties, decomposition pathways, and the mechanistic underpinnings of its reactivity, particularly the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique capabilities of this versatile molecule.

Introduction: The Rise of a Privileged Covalent Warhead

The pursuit of covalent inhibitors is undergoing a significant resurgence, driven by their potential for enhanced potency, prolonged pharmacodynamic effects, and the ability to target challenging proteins previously considered "undruggable."[1][2] Historically, covalent drug design has been dominated by electrophiles targeting the nucleophilic thiol of cysteine residues. However, the relative scarcity of cysteine in protein binding pockets has necessitated the exploration of novel warheads capable of engaging other nucleophilic amino acids.[3]

Enter the sulfamoyl fluoride moiety. Anchored by the robust sulfur(VI)-fluorine bond, compounds like DMSF exhibit remarkable stability to hydrolysis and indiscriminate reaction with biological nucleophiles, mitigating concerns of off-target toxicity.[2] Their reactivity is context-dependent, requiring precise positioning within a protein's binding pocket to facilitate a covalent reaction with proximal lysine, tyrosine, serine, or histidine residues.[3][4] This unique profile is governed by the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a powerful click chemistry transformation that has expanded the toolkit of medicinal chemists.[2] DMSF is not only a key building block for these complex inhibitors but also finds utility in materials science, notably as a stable electrolyte solvent for high-voltage lithium-metal batteries.[5][6] This guide will deconstruct the fundamental properties that make DMSF an exemplary tool for modern molecular design.

Physicochemical Properties and Stability Profile

A thorough understanding of a reagent's stability is paramount to its effective and safe utilization. DMSF is a colorless to light yellow liquid characterized by moderate thermal stability and a pronounced sensitivity to moisture.[7][8]

| Property | Value | Source(s) |

| CAS Number | 354-44-9 | [9][10] |

| Molecular Formula | C₂H₆FNO₂S | [8][9] |

| Molecular Weight | 127.13 g/mol | [9] |

| Appearance | Colorless to light yellow clear liquid | [8] |

| Boiling Point | 148-151.5 °C at 760 mmHg | [7][11] |

| Density | ~1.29 - 1.334 g/cm³ | [11] |

| Flash Point | 45.5 - 46 °C | [11] |

| Vapor Pressure | 3.65 mmHg at 25°C | [7][11] |

Table 1: Physicochemical Properties of this compound.

Thermal and Chemical Stability

The stability of DMSF is fundamentally dictated by the strength of the sulfur-fluorine bond. Compared to analogous S-Cl bonds, the S-F bond is significantly stronger, contributing to the compound's relative thermal stability.[7] However, it is classified as heat-sensitive, and thermal decomposition can generate hazardous products, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and sulfur oxides.[7]

DMSF's chemical stability is robust under anhydrous conditions. The sulfur center is in its highest oxidation state (S VI), providing inherent resistance to many common degradation pathways.[7] However, the compound is sensitive to both air and moisture and is incompatible with strong oxidizing agents.[7]

| Parameter | Recommendation | Rationale | Source(s) |

| Storage Temperature | 0-10°C (Refrigerated) | To prevent thermal degradation. | [7] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To prevent reaction with atmospheric moisture and oxygen. | [7] |

| Container | Tightly closed in a dry, well-ventilated area | To prevent hydrolysis and ensure safety. | |

| Incompatibilities | Strong oxidizing agents, moisture | To prevent hazardous reactions and decomposition. | [7] |

Table 2: Recommended Storage and Handling Conditions.

Experimental Protocol: Standard Procedure for Handling and Storage

Trustworthiness in experimental science begins with safe and proper handling of reagents. The following protocol outlines the self-validating steps for managing DMSF in a laboratory setting.

-

Engineering Controls: All manipulations of DMSF must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[12][13]

-

Dispensing: Use dry glassware and syringes/needles that have been oven-dried or flame-dried to prevent moisture contamination. An inert gas blanket should be maintained over the reagent during transfer.

-

Storage: Upon receipt and after each use, securely seal the container, purge the headspace with an inert gas, and store in a designated, clearly labeled, refrigerated (0-10°C) and well-ventilated area away from incompatible materials.[7]

-

Waste Disposal: Dispose of unused material and contaminated items as hazardous chemical waste through a licensed professional waste disposal service, in accordance with local and national regulations.[13]

References

- 1. uh-ir.tdl.org [uh-ir.tdl.org]

- 2. benchchem.com [benchchem.com]

- 3. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FSI-inspired solvent and “full fluorosulfonyl” electrolyte for 4 V class lithium-metal batteries - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C9EE02538C [pubs.rsc.org]

- 6. KR20230054416A - Synthesis of N,N-branched sulfamoyl fluoride compounds using bismuth trifluoride - Google Patents [patents.google.com]

- 7. Buy this compound | 354-44-9 [smolecule.com]

- 8. CAS 354-44-9: dimethylsulfamyl fluoride | CymitQuimica [cymitquimica.com]

- 9. Sulfamoyl fluoride, N,N-dimethyl- | C2H6FNO2S | CID 120216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Sulfamoyl fluoride, N,N-dimethyl- | C2H6FNO2S | CID 120216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cas 354-44-9,this compound | lookchem [lookchem.com]

- 12. angenechemical.com [angenechemical.com]

- 13. capotchem.com [capotchem.com]

The Emergence of Sulfamoyl Fluorides: A Technical Guide to Their Discovery, Synthesis, and Application in Covalent Drug Design

Abstract

The sulfamoyl fluoride moiety, once a relatively obscure functional group, has rapidly ascended to a privileged position in the toolbox of medicinal chemists and chemical biologists. This ascent is largely attributable to its unique reactivity profile: a delicate balance of stability in aqueous environments and a "context-dependent" reactivity towards a range of nucleophilic amino acid residues. This combination makes it an ideal warhead for the design of targeted covalent inhibitors. This in-depth technical guide provides a comprehensive exploration of the discovery, synthesis, and application of sulfamoyl fluoride compounds. We delve into the historical context of their development, provide detailed synthetic protocols, and offer insights into the mechanistic principles that govern their reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this versatile functional group in their own research endeavors.

A Historical Perspective: From Serendipity to Rational Design

The story of sulfamoyl fluorides is intrinsically linked to the broader class of sulfonyl fluorides. Early forays into this area of chemistry were largely driven by the discovery of their potent inhibitory activity against serine proteases. Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) emerged as workhorse inhibitors in biochemistry laboratories, effectively shutting down protease activity through the irreversible sulfonylation of the active site serine residue.[1] These early examples laid the conceptual groundwork for the utility of the sulfur(VI)-fluoride bond as a reactive handle in biological systems.

However, it was the renaissance of "click chemistry," spearheaded by the Sharpless group, that truly catapulted sulfur(VI) fluorides into the limelight. The introduction of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry in 2014 provided a robust and modular platform for the synthesis of a diverse array of sulfur(VI) fluoride-containing molecules.[2] This renewed interest led to a deeper investigation of the reactivity of various S(VI)-F functionalities, including sulfamoyl fluorides, and their potential to target a wider range of nucleophilic amino acids beyond serine.

The Heart of the Matter: Synthesis of the Sulfamoyl Fluoride Moiety

The ability to reliably and efficiently synthesize sulfamoyl fluorides is paramount to their application in drug discovery. Several key methodologies have been developed, each with its own advantages and considerations.

The Classical Approach: Reaction with Sulfuryl Fluoride (SO₂F₂) Gas

The direct reaction of a primary or secondary amine with sulfuryl fluoride (SO₂F₂) gas is a foundational method for the preparation of sulfamoyl fluorides.[3] The reaction is typically performed in the presence of a base to neutralize the hydrofluoric acid generated in situ.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of sulfamoyl fluorides from amines and sulfuryl fluoride.

Causality of Experimental Choices:

-

Solvent: Aprotic solvents such as dichloromethane (DCM) or acetonitrile are commonly used to avoid unwanted side reactions with the highly reactive SO₂F₂ gas.

-

Base: Tertiary amines like triethylamine (Et₃N) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are often employed as acid scavengers. The choice of base can influence the reaction rate and yield. For the synthesis of N-monosubstituted sulfamoyl fluorides from primary amines, stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective in preventing the formation of undesired side products.[4]

-

Safety: A significant drawback of this method is the use of highly toxic and gaseous SO₂F₂. This necessitates the use of specialized equipment, such as a well-ventilated fume hood and a dedicated gas handling system. To mitigate this hazard, methods for the ex situ generation of SO₂F₂ from stable solid precursors have been developed.[4]

Experimental Protocol: Synthesis of N,N-dibenzylsulfamoyl fluoride

-

To a stirred solution of dibenzylamine (1.0 g, 5.07 mmol) and triethylamine (1.4 mL, 10.14 mmol) in anhydrous dichloromethane (20 mL) at 0 °C under a nitrogen atmosphere, slowly bubble in sulfuryl fluoride gas for 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N,N-dibenzylsulfamoyl fluoride as a white solid.

The Modern Era: Solid Fluorosulfonylating Reagents

To circumvent the safety concerns associated with SO₂F₂ gas, a number of stable, solid fluorosulfonylating reagents have been developed. These reagents offer a more practical and user-friendly approach to the synthesis of sulfamoyl fluorides.

Key Reagents:

-

Fluorosulfuryl Imidazolium Triflate (SuFEx-IT): A highly reactive and effective reagent for the fluorosulfonylation of both primary and secondary amines.[5]

-

[4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF): A bench-stable and non-hygroscopic alternative to SuFEx-IT.[6]

Reaction Scheme with SuFEx-IT:

Caption: Synthesis of sulfamoyl fluorides using the solid reagent SuFEx-IT.

Experimental Protocol: Synthesis of a N-monosubstituted sulfamoyl fluoride using SuFEx-IT

-

To a solution of a primary amine (1.0 mmol) in anhydrous acetonitrile (5 mL) at room temperature, add SuFEx-IT (1.1 mmol).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-monosubstituted sulfamoyl fluoride.

Emerging Frontiers: Radical Fluorosulfonylation

Recent advances have led to the development of radical-based methods for the synthesis of sulfonyl and sulfamoyl fluorides.[7][8][9][10] These methods often utilize photoredox catalysis to generate fluorosulfonyl or fluorosulfamoyl radicals, which can then engage in a variety of transformations, including C-H functionalization.[10] While still an emerging area, radical fluorosulfonylation holds promise for accessing novel chemical space and enabling late-stage functionalization of complex molecules.

Table 1: Comparison of Synthetic Methodologies for Sulfamoyl Fluorides

| Method | Reagent | Advantages | Disadvantages | Typical Yields |

| Gas Phase | SO₂F₂ gas | Readily available, high reactivity | Toxic, requires specialized equipment | 60-95% |

| Solid Phase | SuFEx-IT, AISF | Safe, easy to handle, bench-stable | Can be more expensive than SO₂F₂ | 70-98%[5] |

| Radical | Photoredox catalysts, radical precursors | Mild reaction conditions, novel reactivity | Substrate scope still under development | Variable |

The "Just-Right" Reactivity: A Covalent Warhead for the Post-Cysteine Era

The utility of sulfamoyl fluorides as covalent warheads stems from their finely tuned reactivity. Unlike more aggressive electrophiles that can react indiscriminately with cellular nucleophiles, the S-F bond in a sulfamoyl fluoride is relatively inert in the absence of a specific activating environment.[1] This "proximity-driven" reactivity is the cornerstone of their success. Covalent bond formation typically occurs when the sulfamoyl fluoride-containing ligand binds to its target protein, positioning the electrophilic warhead in close proximity to a nucleophilic amino acid residue. This localized increase in effective concentration, coupled with the favorable microenvironment of the binding pocket, facilitates the nucleophilic attack and subsequent displacement of the fluoride ion.

Mechanism of Covalent Modification:

Caption: Proximity-driven covalent modification of a protein by a sulfamoyl fluoride warhead.

Sulfamoyl fluorides have been shown to react with a variety of nucleophilic amino acid residues, including lysine, tyrosine, serine, and histidine. The selectivity for a particular residue is influenced by a combination of factors, including the pKa of the nucleophile, its accessibility within the binding pocket, and the electronic properties of the sulfamoyl fluoride itself.

Table 2: Relative Reactivity of Sulfamoyl Fluorides with Nucleophilic Amino Acids

| Amino Acid | Nucleophilic Group | General Reactivity |

| Lysine | ε-amino group | Moderate |

| Tyrosine | Phenolic hydroxyl group | Moderate to High |

| Serine | Hydroxyl group | Low to Moderate |

| Histidine | Imidazole ring | Low to Moderate |

Note: Reactivity is highly context-dependent and can be significantly influenced by the protein microenvironment.

Applications in Drug Discovery: Targeting the "Undruggable"

The unique properties of sulfamoyl fluorides have made them invaluable tools in modern drug discovery, enabling the pursuit of previously "undruggable" targets.

Covalent Inhibitors of Kinases

Protein kinases are a major class of drug targets, and the development of covalent kinase inhibitors has proven to be a highly successful strategy. While many covalent kinase inhibitors target a cysteine residue in the active site, not all kinases possess a suitably located cysteine. Sulfamoyl fluorides offer an alternative approach by targeting other nucleophilic residues, such as the conserved lysine in the ATP-binding pocket.

Example: Targeting the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[11] Several kinases within this pathway, such as p38 MAPK, are important therapeutic targets.[12] While fluoride ions themselves have been shown to modulate MAPK signaling,[13][14][15] the development of specific, covalent inhibitors is an active area of research. A hypothetical sulfamoyl fluoride-based inhibitor could be designed to bind to the ATP pocket of a MAPK, such as p38, and form a covalent bond with a nearby lysine or tyrosine residue, leading to irreversible inhibition of the kinase and blockade of downstream signaling.

Caption: Simplified MAPK signaling pathway illustrating the potential point of intervention for a sulfamoyl fluoride-based covalent inhibitor targeting MEK.

Chemical Probes for Target Identification and Validation

In addition to their therapeutic potential, sulfamoyl fluorides are powerful tools for chemical biology research. By incorporating a reporter tag, such as an alkyne or azide, into a sulfamoyl fluoride-containing molecule, researchers can create chemical probes for activity-based protein profiling (ABPP) and target deconvolution studies. These probes can be used to identify the protein targets of a bioactive small molecule, validate new drug targets, and map the ligandable proteome.

Future Directions and Conclusion

The discovery and development of sulfamoyl fluoride compounds represent a significant advancement in the field of covalent drug discovery. Their unique combination of stability and tunable, proximity-driven reactivity has opened up new avenues for targeting challenging proteins and interrogating complex biological systems. Future research in this area is likely to focus on the development of new and more efficient synthetic methodologies, a deeper understanding of the factors that govern their reactivity and selectivity, and the application of this versatile warhead to an even broader range of biological targets. As our ability to rationally design and synthesize these powerful molecules continues to grow, so too will their impact on medicine and chemical biology.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 3. Sulfamoyl fluoride - Wikipedia [en.wikipedia.org]

- 4. Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfamoyl fluoride synthesis by amination [organic-chemistry.org]

- 6. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Enhanced Synthesis of Sulfonyl Fluorides and Sulfamoyl Fluorides Using Fluorosulfonyl-Containing Radical Reagents | CoLab [colab.ws]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 10. Radical Fluorosulfonamidation: A Facile Access to Sulfamoyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluoride at mitogenic doses induces a sustained activation of p44mapk, but not p42mapk, in human TE85 osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of Fluoride on the Expression of p38MAPK Signaling Pathway-Related Genes and Proteins in Spleen Lymphocytes of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fluoride Induces a Volume Reduction in CA1 Hippocampal Slices Via MAP Kinase Pathway Through Volume Regulated Anion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: Principles, Protocols, and Applications

Abstract

Sulfur(VI) Fluoride Exchange (SuFEx) has rapidly emerged as a cornerstone of modern molecular assembly, earning its place as a second-generation click chemistry.[1] This guide provides an in-depth exploration of SuFEx chemistry, tailored for researchers, scientists, and professionals in drug development. We will dissect the core principles that grant the S(VI)-F bond its unique blend of stability and latent reactivity, explore the diverse toolkit of SuFExable hubs, and detail the mechanisms and catalytic systems that drive these transformations. With a focus on practical application, this document provides field-proven experimental protocols and examines the profound impact of SuFEx on drug discovery, from high-throughput library synthesis to the development of next-generation covalent therapeutics.

Introduction to SuFEx: A Second-Generation Click Chemistry

The "click chemistry" philosophy, introduced by K. Barry Sharpless, prioritizes reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[1] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) was the prototypic click reaction, the search for new, complementary transformations continued.[2][3] In 2014, Sharpless and coworkers introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a powerful new entry into the click chemistry canon.[4][5][6]

Key Attributes and Advantages of SuFEx

SuFEx chemistry is founded on the exchange of a fluoride atom from a hexavalent sulfur center with a nucleophile.[3][5] This process is distinguished by several key features:

-

Biocompatibility: The reactions are metal-free and often proceed under aqueous, oxygen-tolerant conditions, making them highly suitable for biological applications.[1][3][5]

-

High Stability of Precursors: The sulfonyl fluoride (R-SO₂F) group is remarkably stable to hydrolysis, reduction, and thermolysis compared to its sulfonyl chloride analogue, allowing for robust handling and purification.[4]

-

Latent Reactivity: Despite their stability, S(VI)-F bonds can be selectively activated under specific catalytic conditions to react with a wide range of nucleophiles.[7]

-

Thermodynamically Favorable: The formation of strong S-O and S-N bonds provides a powerful thermodynamic driving force for the reaction.[8]

The Unique Nature of the S(VI)-F Bond

The success of SuFEx hinges on the exceptional properties of the sulfur(VI)-fluoride bond. With a bond dissociation energy of approximately 90 kcal·mol⁻¹, it is one of the strongest single bonds in chemistry.[9] This inherent stability prevents unwanted side reactions. However, the high oxidation state of the sulfur atom renders it highly electrophilic, creating a latent reactivity that can be "switched on" by an appropriate catalyst or activating group.[3][7] This activation facilitates the departure of the fluoride ion, a process pivotal to the exchange reaction.[2]

The SuFEx Toolkit: Core Hubs and Connectors

The modularity of SuFEx is enabled by a growing family of "hubs" or "connectors"—molecules bearing one or more S(VI)-F moieties ready for exchange.

-

Sulfonyl Fluorides (R-SO₂F): These are the most common SuFEx electrophiles. Their synthesis has been extensively developed from a variety of precursors, including sulfonyl chlorides, sulfonic acids, and through modern photoredox and electrochemical methods.[4][6] They are workhorse reagents for installing sulfonate and sulfonamide linkages.

-

Aryl Fluorosulfates (ArO-SO₂F): Readily prepared from the reaction of phenols with sulfuryl fluoride (SO₂F₂) gas, aryl fluorosulfates are themselves valuable SuFExable hubs.[3][9][10] They are crucial intermediates in polymer science and serve as powerful electrophilic probes in chemical biology.[11]

-

Thionyl Tetrafluoride (SOF₄) Hub: Unlike the linear connections from SO₂F₂, the tetrahedral SOF₄ gas acts as a three-dimensional SuFEx hub.[12][13] It reacts first with a primary amine to form an iminosulfur oxydifluoride (RN=S(O)F₂), a versatile intermediate with two remaining fluoride "handles" for subsequent, independent exchange reactions.[6][13][14] This allows for the rapid construction of complex, multi-dimensional molecules from a single sulfur core.[8]

-

Other Key Hubs: Ethenesulfonyl fluoride (ESF) and sulfamoyl fluorides (R₂N-SO₂F) further expand the toolkit, each offering unique reactivity profiles and applications.[9][15][16]

| SuFEx Hub | Formula | Typical Precursor(s) | Key Features & Applications |

| Sulfonyl Fluoride | R-SO₂F | Sulfonyl chlorides, Sulfonic acids | Ubiquitous hub; forms sulfonates and sulfonamides; covalent warhead.[4] |

| Aryl Fluorosulfate | ArO-SO₂F | Phenol + SO₂F₂ | Highly reactive hub; used in polymerization and bioconjugation.[3][9] |

| Iminosulfur Oxydifluoride | RN=S(O)F₂ | Primary Amine + SOF₄ | 3D connective hub; enables sequential, multidimensional synthesis.[8][13][14] |

| Ethenesulfonyl Fluoride | CH₂=CHSO₂F | Various | Michael acceptor and SuFEx electrophile; dual reactivity.[12][16] |

| Sulfamoyl Fluoride | R₂N-SO₂F | Secondary Amine + SO₂F₂ | Forms sulfamides; common motif in medicinal chemistry.[6][9] |

Mechanism and Catalysis of the SuFEx Reaction

While seemingly a simple substitution, the mechanism of SuFEx can be nuanced, and its efficiency relies heavily on proper catalysis. The reaction is understood to proceed via an Sₙ2-type mechanism or a stepwise addition-elimination pathway, depending on the nucleophile and conditions.[17] The critical step is the activation of the highly stable S-F bond.

Catalytic Activation Strategies

The transition of fluoride from a tightly bound covalent partner to a good leaving group requires catalytic intervention.[2]

-

Lewis Base Catalysis: Common organic bases like triethylamine (Et₃N) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are effective catalysts, particularly for reactions with silylated nucleophiles.[3] The required catalyst loading can vary significantly depending on the reactivity of the SuFEx hub.[3]

-

Accelerated SuFEx Click Chemistry (ASCC): A significant advancement is the use of a synergistic catalytic system comprising a hindered guanidine base, 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), and hexamethyldisilazane (HMDS).[2][18] This combination dramatically accelerates the reaction, often to completion within minutes at room temperature with catalyst loadings as low as 1 mol%.[2] BTMG is proposed to activate the alcohol nucleophile via deprotonation, while HMDS acts as a potent fluoride scavenger.[2][18]

-

Organocatalysis and Lewis Acid Catalysis: N-Heterocyclic Carbenes (NHCs) have been shown to catalyze the reaction of sulfonyl fluorides with alcohols and amines in the absence of silicon reagents.[19][20] Additionally, metal Lewis acids like Ca(NTf₂)₂ can effectively catalyze S-N bond formation.[21]

Applications in Drug Discovery and Chemical Biology

SuFEx chemistry has had a transformative impact on drug discovery and chemical biology, providing tools for both the rapid synthesis of new chemical entities and for probing biological systems.[22][23]

Modular Synthesis and High-Throughput Chemistry

The "hub-and-plugin" model allows for the rapid, modular assembly of vast compound libraries from a set of core SuFEx hubs and diverse nucleophilic fragments.[8] This is particularly powerful when combined with high-throughput synthesis and screening formats.[18][24] The biocompatible conditions of many SuFEx reactions even allow for the in situ biological assaying of reaction products without prior purification, dramatically accelerating the hit-to-lead process.[24]

Covalent Inhibitors: Targeting Beyond Cysteine

Perhaps the most significant impact of SuFEx in drug discovery has been the development of covalent probes and inhibitors that target nucleophilic amino acid residues beyond cysteine.[1][11] While traditional covalent drugs primarily target the hyper-reactive cysteine, many protein binding sites lack a suitably positioned cysteine residue. Sulfonyl fluorides and fluorosulfates are relatively inert in the cellular milieu but can be "proximally activated" by the unique microenvironment of a protein's binding pocket to covalently label key tyrosine, lysine, histidine, and serine residues.[1][3][11] This has opened up a vast new landscape of the proteome for covalent drug discovery.[3]

Bioconjugation and Protein Labeling

The chemoselectivity of SuFEx reactions has been harnessed for the specific modification of peptides and proteins.[14][25] For example, by using specific catalysts, aryl fluorosulfates can react selectively with tyrosine residues over other nucleophilic amino acids, enabling site-specific protein functionalization under biocompatible conditions.[26] This has applications in creating antibody-drug conjugates, attaching imaging agents, and stabilizing therapeutic proteins.

Practical Guide: Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific substrates and laboratory safety guidelines. Handle all reagents, especially gaseous ones like SO₂F₂, with appropriate care in a well-ventilated fume hood.

Protocol: Synthesis of an Aryl Fluorosulfate using SO₂F₂

This protocol is adapted from methodologies reported by Sharpless and coworkers.[9][10]

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a septum, add the desired phenol (1.0 eq.).

-

Dissolution: Dissolve the phenol in a suitable anhydrous solvent (e.g., THF or CH₂Cl₂).

-

Base Addition: Add a tertiary amine base, such as triethylamine (1.5 eq.), to the solution.

-

Reaction with SO₂F₂: Cool the mixture to 0 °C in an ice bath. Bubble sulfuryl fluoride (SO₂F₂) gas through the solution via the gas inlet needle for a designated time (e.g., 2-6 hours), or use a gastight bag filled with SO₂F₂ gas.[18]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aryl fluorosulfate can then be purified by flash column chromatography on silica gel.

Protocol: Accelerated SuFEx (ASCC) Coupling

This protocol is based on the ASCC method developed by Moses and coworkers.[2][18]

-

Setup: To a vial containing a magnetic stir bar, add the sulfonyl fluoride (1.0 eq.) and the alcohol or phenol nucleophile (1.1 eq.).

-

Solvent and Reagents: Add an anhydrous solvent (e.g., acetonitrile). Add hexamethyldisilazane (HMDS, 1.5 eq.).

-

Catalyst Addition: Add the catalyst, 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), typically at a loading of 1-20 mol%, depending on the reactivity of the substrates.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 5-30 minutes.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Purification: Upon completion, the solvent can be removed under reduced pressure. The resulting product is often of high purity, but can be further purified by flash column chromatography if necessary.

Conclusion and Future Outlook

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has matured from a novel concept into an indispensable tool in the molecular sciences. Its unique combination of precursor stability, catalytic reactivity, and operational simplicity embodies the ideals of click chemistry. The ongoing development of new SuFEx hubs, more efficient catalytic systems, and innovative applications continues to expand its reach. For researchers in drug discovery, SuFEx provides an unprecedented platform for building molecular complexity, accessing previously "undruggable" targets through covalent interactions, and accelerating the entire discovery pipeline. The future of SuFEx promises even more sophisticated applications in materials science, diagnostics, and in vivo chemistry.

References

- 1. Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry [chem.uga.edu]

- 2. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Catalytic Transformations [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]

- 7. researchgate.net [researchgate.net]

- 8. jk-sci.com [jk-sci.com]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.monash.edu [research.monash.edu]

- 16. Sulfur(VI) Fluoride Exchange (SuFEx): new developments and biological applications - Karl Sharpless [grantome.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05729A [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Lewis Acid-Catalyzed Sulfur Fluoride Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 23. Sulfur-fluoride exchange (SuFEx) chemistry as a tool toward drug discovery - American Chemical Society [acs.digitellinc.com]

- 24. SuFEx-enabled high-throughput medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilicity and Application of Sulfonyl Fluorides

Abstract

Sulfonyl fluorides (R-SO₂F) have transitioned from being a chemical curiosity to a cornerstone of modern chemical biology and drug discovery. This is largely due to their unique "Goldilocks" reactivity: they are remarkably stable under physiological and many synthetic conditions, yet can be selectively activated to form robust covalent bonds with specific biological nucleophiles.[1][2] This guide provides a comprehensive overview of the fundamental principles governing the electrophilicity of sulfonyl fluorides, their reactivity profiles, and their expanding applications as covalent probes and inhibitors. We will delve into the mechanistic underpinnings of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, contrast the properties of sulfonyl fluorides with other sulfonyl halides, and provide practical synthetic protocols for their preparation.[3][4]

The Re-emergence of a Privileged Electrophile

While organosulfonyl fluorides have been known for nearly a century, their potential was fully unlocked with the advent of "click chemistry". In 2014, K. Barry Sharpless and coworkers introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation click reaction, catapulting the sulfonyl fluoride motif to prominence.[1][2] Unlike many electrophiles used in biology, sulfonyl fluorides are not broadly reactive. Instead, their reactivity is context-dependent, often requiring a specific microenvironment, such as an enzyme's binding pocket, for activation.[5][6] This exquisite balance of stability and latent reactivity makes them privileged warheads for designing highly selective covalent therapeutics.[7][8]

1.1 The S-F Bond: A Distinct Advantage Over Other Halides

The utility of sulfonyl fluorides is best understood in comparison to their more common sulfonyl chloride (R-SO₂Cl) counterparts. The key difference lies in the nature of the sulfur-halogen bond.

-

Chemoselectivity: Reactions with sulfonyl fluorides proceed exclusively through nucleophilic substitution at the sulfur atom. Sulfonyl chlorides, being more reactive, can engage in undesired side reactions, complicating their use in complex molecular settings.[12]

The remarkable inertness of sulfonyl fluorides can be demonstrated by the "refluxing aniline test"; they remain unchanged even after hours in refluxing aniline, a condition under which most electrophiles would readily react.[13]

Understanding the Electrophilicity of the Sulfur(VI) Center

The reactivity of a sulfonyl fluoride is dictated by the electrophilicity of the central sulfur atom. This can be precisely modulated through synthetic design, allowing for the fine-tuning of a probe or inhibitor for a specific biological target.

2.1 Electronic and Steric Tuning

The electrophilicity of the sulfur center in arylsulfonyl fluorides is highly sensitive to the electronic properties of the aromatic ring.

-

Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., -NO₂, -CF₃) to the aryl ring increases the partial positive charge on the sulfur atom, making it more electrophilic and accelerating its reaction with nucleophiles.[14]

-

Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -OCH₃, -CH₃) decrease the sulfur's electrophilicity, resulting in a less reactive warhead.

This principle allows researchers to create a spectrum of reagents with tailored reactivity profiles, a crucial aspect in optimizing both on-target engagement and minimizing off-target effects.[14]

2.2 Comparison with Related S(VI)-F Warheads

The sulfonyl fluoride is part of a larger family of S(VI)-F electrophiles, each with distinct properties.

| Warhead Type | Structure | General Reactivity | Key Characteristics |

| Sulfonyl Fluoride | R-SO₂F | Moderate / Tunable | The most widely used S(VI)-F warhead. Excellent balance of stability and context-dependent reactivity.[15] |

| Fluorosulfate | R-O-SO₂F | Lower | The oxygen atom adjacent to the sulfur tempers its electrophilicity through resonance, making fluorosulfates generally less reactive than sulfonyl fluorides.[15][16] This can lead to enhanced selectivity.[17] |

| Sulfamoyl Fluoride | R₂N-SO₂F | Variable | Reactivity is modulated by the substituents on the nitrogen atom.[15] |

The SuFEx Reaction: A Profile of Covalent Engagement

The magic of sulfonyl fluorides lies in their ability to remain dormant until they encounter a suitably activating environment. The protein binding pocket provides this unique context, facilitating the Sulfur(VI) Fluoride Exchange (SuFEx) reaction with nucleophilic amino acid side chains.

3.1 Mechanism of Covalent Modification

The SuFEx reaction is a nucleophilic substitution at the S(VI) center. The process is thought to be activated by the unique arrangement of residues within a binding site. Hydrogen bond donors, for instance, can interact with the fluorine atom, polarizing the S-F bond and making the sulfur atom more susceptible to attack.[18] A nearby nucleophilic residue then attacks the sulfur, displacing the fluoride ion and forming a stable sulfonate or sulfonamide linkage.

3.2 Targeting a Broad Range of Nucleophilic Residues

A key advantage of sulfonyl fluorides is their ability to target a wider range of amino acids than traditional cysteine-focused electrophiles. This expands the "druggable proteome" by enabling covalent modification of proteins that lack an accessible cysteine.[19]

-

Primary Targets: The most common residues targeted are serine, tyrosine, and lysine , forming highly stable covalent adducts.[3][7][19]

-

Expanded Targets: Context-dependent reactivity has also been observed with threonine, histidine, and even cysteine .[7][20]

-

A Note on Cysteine: While sulfonyl fluorides can react with cysteine, the resulting thio-sulfonate ester adduct is often unstable and prone to hydrolysis, making them generally unsuitable for durable covalent inhibition via this residue.[3][14]

Applications in Modern Drug Discovery

The unique properties of sulfonyl fluorides have made them invaluable tools for identifying and validating new drug targets and for designing potent, selective covalent inhibitors.

4.1 Agnostic Screening for Covalent Inhibitors

Because the reactivity of sulfonyl fluorides is context-dependent, they are ideal for "agnostic" or "unbiased" screening campaigns. In this approach, libraries of simple sulfonyl fluoride-containing fragments are screened against a protein target without prior knowledge of binding interactions. This has led to the discovery of highly selective and potent inhibitors, such as those for human neutrophil elastase (hNE).[5][21]

References

- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with Materials Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jk-sci.com [jk-sci.com]

- 14. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Sulfonyl Fluorides - Enamine [enamine.net]

- 16. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]

- 17. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 21. pnas.org [pnas.org]

Theoretical Underpinnings of Dimethylsulfamoyl Fluoride: A Guide for Advanced Drug Discovery

Abstract

The resurgence of covalent inhibitors in drug discovery has catalyzed the search for novel electrophilic "warheads" that can target amino acid residues beyond the canonical cysteine. Among these, Dimethylsulfamoyl fluoride (DMSF) and related sulfonyl fluorides have emerged as exceptionally promising moieties.[1][2] Their unique combination of stability in physiological environments and context-dependent reactivity offers a powerful tool for developing potent, selective, and durable therapeutics.[3][4] This technical guide provides an in-depth exploration of the theoretical and computational principles governing the behavior of this compound. We will dissect its molecular structure, the quantum mechanical basis of its reactivity through the Sulfur(VI) Fluoride Exchange (SuFEx) mechanism, and the computational workflows used to model its interactions, thereby providing a predictive framework for its application in rational drug design.

Core Physicochemical and Structural Properties of this compound (DMSF)

This compound, with the chemical formula C₂H₆FNO₂S, is a colorless liquid that serves as a foundational building block in the synthesis of advanced chemical probes and covalent drugs.[5][6] Its utility stems from a finely tuned balance of kinetic stability and thermodynamic potential for reaction.

Unlike the more aggressive sulfonyl chlorides, the sulfur-fluorine bond in DMSF is remarkably stable against hydrolysis and indiscriminate nucleophilic attack, a critical feature for biocompatibility.[4][7] This stability allows DMSF-containing molecules to circulate and reach their intended biological targets without premature degradation. However, the high oxidation state of the sulfur(VI) center renders it a potent electrophile under the right conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂H₆FNO₂S | [6][8] |

| Molecular Weight | 127.14 g/mol | [8] |

| CAS Number | 354-44-9 | [8] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 151.5 °C at 760 mmHg | [9] |

| Density | 1.334 g/cm³ | [9] |

| Flash Point | 45.5 °C | [9] |

The molecular geometry of DMSF, characterized by a tetrahedral sulfur center, is crucial to its function. The two methyl groups on the nitrogen atom influence the steric and electronic environment around the electrophilic sulfur, subtly modulating its reactivity. Theoretical studies on related sulfamoyl fluorides using Density Functional Theory (DFT) confirm the stability of the anti-conformation, where the F-S bond is positioned anti to the nitrogen lone pair, influencing its interaction with approaching nucleophiles.[10]

The Quantum Mechanical Basis of SuFEx Reactivity

The cornerstone of DMSF's utility in covalent drug design is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry transformation that involves the substitution of the fluoride on the S(VI) center with a nucleophile.[2][3] The reaction's efficiency and specificity are rooted in fundamental quantum mechanical principles.

The S-F bond is strong and highly polarized, with the fluorine atom being highly electronegative. This creates a significant partial positive charge on the sulfur atom, making it susceptible to nucleophilic attack. However, the reaction is not spontaneous. The activation barrier is high enough to prevent reactions with weak, ambient nucleophiles like water, but low enough to be overcome by potent nucleophiles or through proximity effects within an enzyme's active site.[4]

Theoretical modeling using DFT is essential for elucidating the SuFEx reaction mechanism. These calculations allow for the mapping of the potential energy surface, identification of the transition state, and calculation of the activation energy. The reaction proceeds through a trigonal bipyramidal intermediate or transition state, where the incoming nucleophile and the leaving fluoride ion occupy the axial positions.

References

- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Buy this compound | 354-44-9 [smolecule.com]

- 6. CAS 354-44-9: dimethylsulfamyl fluoride | CymitQuimica [cymitquimica.com]

- 7. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 8. Sulfamoyl fluoride, N,N-dimethyl- | C2H6FNO2S | CID 120216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cas 354-44-9,this compound | lookchem [lookchem.com]

- 10. researchgate.net [researchgate.net]

Introduction: The Molecular Profile of Dimethylsulfamoyl Fluoride

An In-depth Technical Guide to the Spectroscopic Characterization of Dimethylsulfamoyl Fluoride (DMSF)